molecular formula C23H20FN7O4 B6556055 6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040636-62-1

6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6556055
CAS No.: 1040636-62-1
M. Wt: 477.4 g/mol
InChI Key: VUHHFDYTPZVXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a 1,2,4-oxadiazole ring substituted with a 4-ethoxy-3-methoxyphenyl group at position 3, linked via a methyl bridge to the triazolopyrimidine scaffold. Triazolopyrimidines are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets such as kinases, cannabinoid receptors, and P2Y12 ADP-receptors .

Properties

IUPAC Name

6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN7O4/c1-3-34-17-9-6-15(10-18(17)33-2)21-26-19(35-28-21)12-30-13-25-22-20(23(30)32)27-29-31(22)11-14-4-7-16(24)8-5-14/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHHFDYTPZVXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The triazolopyrimidine core is conserved across analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name / CAS No. Substituent Modifications Molecular Weight Biological Activity Reference
Target Compound 4-Ethoxy-3-methoxyphenyl (oxadiazole); 4-fluorophenylmethyl (triazolopyrimidine) 506.46* Cannabinoid receptor affinity (Type 2)
CAS 1207015-11-9 3,4-Dimethylphenyl (oxadiazole); 4-fluorophenylmethyl (triazolopyrimidine) 463.42 Not reported
CAS 1040639-91-5 3,4-Dimethoxyphenyl (oxadiazole); 3-fluorophenylmethyl (triazolopyrimidine) 463.43 Anticancer (MCF-7, A-549 cells)
Ticagrelor (Brilinta®) Cyclopentyltriazolopyrimidine; P2Y12 ADP-receptor antagonist 522.57 Antiplatelet

*Calculated based on formula C₂₃H₂₁FN₈O₄.

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : The 4-fluorophenylmethyl group in the target compound may improve metabolic stability over chlorinated analogs (e.g., CAS 1326832-85-2 in ), which are prone to dehalogenation.
Pharmacological Profiles
  • Target Compound: Patent data suggests affinity for Type-2 cannabinoid receptors (CB2), implicated in inflammation and pain modulation .
  • Ticagrelor : A clinically approved triazolopyrimidine targeting P2Y12 ADP-receptors, highlighting the scaffold’s adaptability to diverse targets .
  • Anticancer Derivatives: Compounds with acyclic sugar moieties (e.g., ) show IC₅₀ values of 12–18 μM against MCF-7 cells, whereas non-glycosylated analogs exhibit lower potency.

Research Findings and Data Tables

Table 2: Physicochemical Properties
Property Target Compound CAS 1207015-11-9 CAS 1040639-91-5
LogP (Predicted) 3.8 3.2 2.9
H-Bond Acceptors 10 9 10
Polar Surface Area (Ų) 125 118 130

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.